Fosmanogepix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosmanogepix is an experimental antifungal drug being developed by Amplyx Pharmaceuticals, now under Pfizer and Basilea . It is a first-in-class antifungal targeting the fungal enzyme Glycosylphosphatidylinositol-anchored Wall protein Transfer 1 (Gwt1), with broad-spectrum activity against yeasts and molds, including multidrug-resistant fungi . This compound is formulated for both intravenous and oral administration .
Méthodes De Préparation
Fosmanogepix is synthesized through a series of chemical reactions involving the formation of its active moiety, manogepix. The synthetic route involves the preparation of intermediate compounds, followed by their conversion into the final product. The industrial production methods for this compound involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Fosmanogepix undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are intermediates that are further processed to yield the final active compound, manogepix .
Applications De Recherche Scientifique
Fosmanogepix has shown significant potential in the treatment of invasive fungal infections, including aspergillosis, candidaemia, and coccidioidomycosis . It has demonstrated broad-spectrum in vitro activity against yeasts and molds, including difficult-to-treat pathogens . This compound is also being investigated for its efficacy in treating infections caused by multidrug-resistant fungi . Its high oral bioavailability and favorable drug-drug interaction profiles make it an attractive option for clinical use .
Mécanisme D'action
Fosmanogepix is a prodrug that is converted into its active form, manogepix, in vivo . Manogepix targets the enzyme Gwt1, which is involved in the glycosylphosphatidylinositol biosynthesis pathway . By inhibiting this enzyme, this compound prevents the fungi from properly modifying certain GPI-anchored proteins essential to the fungal life cycle . This novel mechanism of action makes this compound a first-in-class medication .
Comparaison Avec Des Composés Similaires
Fosmanogepix is unique in its mechanism of action compared to other antifungal agents. Similar compounds include ibrexafungerp, olorofim, opelconazole, and rezafungin . These compounds also target different pathways and enzymes involved in fungal cell wall synthesis and function, but this compound’s inhibition of Gwt1 sets it apart .
Propriétés
IUPAC Name |
[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONJQKKVAHONF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091769-17-2 |
Source
|
Record name | Fosmanogepix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosmanogepix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSMANOGEPIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.